molecular formula C12H19N3 B14358983 2-(Dimethylamino)-2-phenylbutanimidamide CAS No. 91636-50-9

2-(Dimethylamino)-2-phenylbutanimidamide

Cat. No.: B14358983
CAS No.: 91636-50-9
M. Wt: 205.30 g/mol
InChI Key: DWHSFAHUKWWLSI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-phenylbutanimidamide is an organic compound characterized by the presence of a dimethylamino group, a phenyl group, and a butanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-phenylbutanimidamide typically involves the reaction of dimethylamine with a suitable precursor, such as a phenylbutanimidamide derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-phenylbutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic reagents like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of the dimethylamino group with the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-2-phenylbutanimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-phenylbutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar basicity but lacking the phenyl and butanimidamide groups.

    Phenylbutanimidamide: Lacks the dimethylamino group but shares the phenyl and butanimidamide backbone.

    2-(Dimethylamino)ethanol: Contains a dimethylamino group and an ethanol backbone, differing in structure and properties.

Uniqueness

2-(Dimethylamino)-2-phenylbutanimidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

91636-50-9

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-(dimethylamino)-2-phenylbutanimidamide

InChI

InChI=1S/C12H19N3/c1-4-12(11(13)14,15(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H3,13,14)

InChI Key

DWHSFAHUKWWLSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=N)N)N(C)C

Origin of Product

United States

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